molecular formula C4H10ClN5 B1470837 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride CAS No. 1432681-30-5

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1470837
CAS RN: 1432681-30-5
M. Wt: 163.61 g/mol
InChI Key: QZTIGPIJFJZNMN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a tetrazole derivative and is commonly referred to as MTSEA hydrochloride. It has been extensively studied for its unique properties and its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves the modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, resulting in the formation of a covalent bond. This modification can alter the function of the protein and provide insight into its structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride depend on the protein being studied. This compound can modify the function of ion channels, transporters, and enzymes, leading to changes in cellular signaling and metabolism. Additionally, it can alter the conformation of proteins and their interactions with other molecules, providing insight into their structure and function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in lab experiments is its ability to selectively modify cysteine residues in proteins. This can provide insight into the function and structure of specific proteins. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.

Future Directions

There are several future directions for the use of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in scientific research. One direction is the development of new probes that can selectively modify other amino acid residues in proteins. Another direction is the use of this compound in the development of new drugs that target specific proteins. Additionally, this compound can be used in the study of protein-protein interactions and the development of new therapies for diseases caused by protein misfolding.

Scientific Research Applications

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the structure and function of proteins, including ion channels, transporters, and enzymes. It has also been used to study the interaction of proteins with other molecules, such as lipids and carbohydrates. Additionally, it has been used to study the conformational changes of proteins and their role in protein-protein interactions.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-9-4(2-3-5)6-7-8-9;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIGPIJFJZNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

CAS RN

1432681-30-5
Record name 1H-Tetrazole-5-ethanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

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